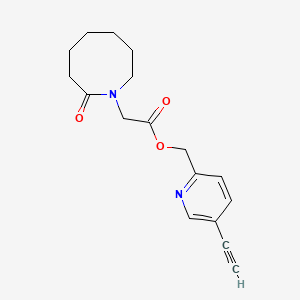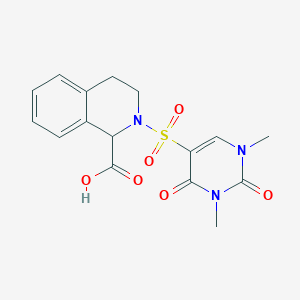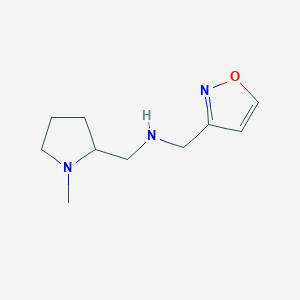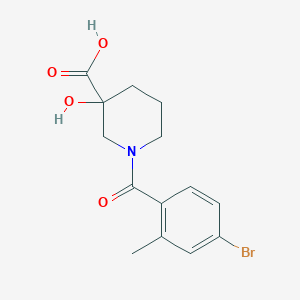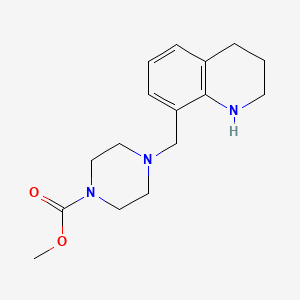
Methyl 4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)piperazine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a tetrahydroquinoline moiety and a piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of chemical reactions that optimize yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Reduction products may include tetrahydroquinoline derivatives.
Substitution: Substitution reactions can yield various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.
Biology: In biological research, Methyl 4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)piperazine-1-carboxylate can be employed as a tool to study biological processes. It may serve as a ligand for receptors or enzymes, aiding in the understanding of molecular interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility allows for its incorporation into various formulations and products.
Mécanisme D'action
The mechanism by which Methyl 4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound's binding affinity and specificity determine its biological activity, influencing pathways such as signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar in structure but differs in the position of the carboxylate group.
2-Methyltetrahydroquinoline: Contains a methyl group on the tetrahydroquinoline ring, differing in the substitution pattern.
Uniqueness: Methyl 4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern and the presence of the piperazine ring, which can confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and versatile reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
methyl 4-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-21-16(20)19-10-8-18(9-11-19)12-14-5-2-4-13-6-3-7-17-15(13)14/h2,4-5,17H,3,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGUZJAWEGCDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CC2=CC=CC3=C2NCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B6975075.png)
![3-[3-[3-(Cyclopropylmethyl)-4-oxoimidazolidin-1-yl]-3-oxopropyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6975084.png)
![2-(2-Propan-2-yloxypyridin-3-yl)oxy-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B6975089.png)
![N-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl]-N,2-dimethyl-6-oxo-1H-pyridine-4-carboxamide](/img/structure/B6975092.png)
![3-(Cyclopropylmethyl)-1-[2-(2-methylpropyl)-1,3-thiazole-4-carbonyl]imidazolidin-4-one](/img/structure/B6975094.png)
![5-Tert-butyl-3-[(2-methoxypyridin-4-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B6975101.png)
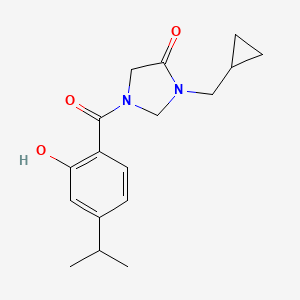
![3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol](/img/structure/B6975121.png)
![5-Cyclohexyl-3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6975135.png)
![3-cyano-N-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6975142.png)
